Methyl 2-(3-amino-2-cyanophenyl)acetate
Description
Methyl 2-(3-amino-2-cyanophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with an amino (-NH₂) group at position 3 and a cyano (-CN) group at position 2. The methyl ester moiety (-COOCH₃) enhances lipophilicity and influences metabolic stability. These groups modulate electronic density, solubility, and reactivity, making the compound a candidate for further functionalization or biological evaluation .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 2-(3-amino-2-cyanophenyl)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)5-7-3-2-4-9(12)8(7)6-11/h2-4H,5,12H2,1H3 |
InChI Key |
NHJQJQNMEXBZMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-2-cyanophenyl)acetate typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-2-cyanophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the aromatic ring.
Reduction: Primary amines derived from the cyano group.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 2-(3-amino-2-cyanophenyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-2-cyanophenyl)acetate involves its interaction with molecular targets and pathways within biological systems. The amino and cyano groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to act as a versatile intermediate in various biochemical pathways, potentially leading to the formation of bioactive molecules .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural features and properties of Methyl 2-(3-amino-2-cyanophenyl)acetate and its analogs:
*Calculated based on analogous compounds.
Key Differences in Properties and Reactivity
Electronic Effects: The cyano group in the target compound (position 2) is strongly electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution. In contrast, methoxy () is electron-donating, activating the ring for further reactions like nitration or halogenation . Amino groups (electron-donating) in all analogs enhance resonance stabilization but may reduce oxidative stability compared to halogenated derivatives (e.g., ) .
Solubility and Lipophilicity: The hydrochloride salt () exhibits higher aqueous solubility than the free base. The target compound’s cyano group increases polarity, likely reducing logP compared to methoxy or methyl analogs . Pyridine-containing analogs () have basic nitrogen, enabling salt formation and improved solubility in acidic environments .
Biological Relevance: Fluorinated compounds () are common in pharmaceuticals due to enhanced binding affinity and metabolic resistance. The target compound’s cyano group may confer similar advantages but requires toxicity studies . Hydroxy-substituted derivatives () are intermediates in synthesizing β-hydroxy esters, which are precursors for chiral molecules in drug synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
